molecular formula C15H17F3O3 B1327894 Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate CAS No. 898777-77-0

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Cat. No.: B1327894
CAS No.: 898777-77-0
M. Wt: 302.29 g/mol
InChI Key: CPOWYRQGDVAMAL-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate (CAS 898777-77-0) is a high-purity organic compound with the molecular formula C 15 H 17 F 3 O 3 and a molecular weight of 302.29 g/mol. This chemical features a hexanoate ester backbone terminally functionalized with a ketone group linked to a meta-trifluoromethylphenyl ring, a structure that provides unique reactivity and physical properties valuable in synthetic chemistry. The compound is supplied as a white to off-white solid. The presence of the trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, makes this ester a valuable bifunctional building block in pharmaceutical research and organic synthesis. Its structure allows for versatile chemical transformations; the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the ketone carbonyl is amenable to nucleophilic addition or reduction reactions. The aromatic trifluoromethyl group enhances metabolic stability and membrane permeability in bioactive molecules, making this intermediate particularly useful in medicinal chemistry programs. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules, including potential Maxi-K potassium channel openers investigated for the treatment of neurological disorders such as Fragile X syndrome, epilepsy, and spasticity . The compound is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O3/c1-2-21-14(20)9-4-3-8-13(19)11-6-5-7-12(10-11)15(16,17)18/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOWYRQGDVAMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645734
Record name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-77-0
Record name Ethyl ε-oxo-3-(trifluoromethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Intermediate

  • Hexanoic acid derivatives are reacted with trifluoromethylbenzene derivatives under controlled conditions.
  • Catalysts such as copper bromide or N-bromosuccinimide (NBS) are employed to facilitate halogenation reactions, forming intermediate compounds like allyl bromides.

Step 2: Functional Group Transformation

  • The intermediate allyl bromides are subjected to reactions with sodium formate in dimethylformamide (DMF) at elevated temperatures (70°C). This step ensures the introduction of functional groups that will eventually lead to the desired ester structure.

Step 3: Esterification

  • The final step involves esterification using ethanol or ethyl acetate in the presence of reagents like phosphorus tribromide or trifluoroacetic anhydride. Purification is achieved through silica gel column chromatography.

Detailed Methods

Method A: Witting Reaction-Based Approach

  • Preparation of Allyl Bromides :

    • Olefins are reacted with NBS and p-toluenesulfonic acid (TsOH) in tetrahydrofuran (THF) at reflux temperatures (100°C).
    • The reaction mixture is purified using ethyl acetate extraction and column chromatography, yielding allyl bromides with yields ranging from 65% to 85%.
  • Transformation to Desired Product :

    • Allyl bromides are reacted with sodium formate in DMF, followed by purification steps involving brine washing and silica gel chromatography.

Method B: Copper Bromide Catalysis

  • Halogenation :

    • Acetophenone derivatives are refluxed in ethyl acetate with copper bromide as a catalyst.
    • Monitoring via thin-layer chromatography (TLC ensures completion).
  • Subsequent Steps :

    • The halogenated product undergoes further reactions as per Method A, including esterification and purification.

Method C: Phosphorus Tribromide Reaction

  • Intermediate Formation :
    • Phosphorus tribromide is added to intermediate compounds in dichloromethane (DCM) at low temperatures (-10°C), followed by gradual warming to room temperature.
    • Purification using DCM extraction and column chromatography yields high-purity products.

Method D: Trifluoroacetic Anhydride Reaction

  • Reaction Conditions :
    • Trifluoroacetic anhydride is used to introduce trifluoromethyl functionality into the aromatic ring.
    • Reaction mixtures are stirred at room temperature for extended periods, followed by purification steps involving brine washing and solvent removal under reduced pressure.

Data Table Summary

Step Reagents Solvent Temperature Yield (%)
Allyl Bromide Formation Olefins, NBS, TsOH THF Reflux (100°C) 65–85
Sodium Formate Reaction Allyl Bromides, Sodium Formate DMF 70°C >90
Phosphorus Tribromide Reaction Intermediate Compounds, PBr$$_{3}$$ DCM -10°C to RT High Purity
Trifluoroacetic Anhydride Reaction Aniline Derivatives, TFAA Various Solvents RT >90

Notes on Optimization

  • Reaction yields can be improved by optimizing catalyst concentrations and reaction times.
  • Purification techniques such as silica gel chromatography ensure high product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations that can lead to the development of more complex molecules. Here are some specific applications:

  • Synthesis of Chiral Compounds : The compound is utilized as a starting material for synthesizing chiral intermediates through asymmetric reduction processes. For instance, ketoreductases can facilitate the enantioselective reduction of similar ketones to produce desired stereoisomers with high purity .
  • Building Block for Pharmaceuticals : It has been used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways involving nicotinamide N-methyltransferase. Its trifluoromethyl group enhances biological activity and metabolic stability .

Medicinal Chemistry

The compound's unique chemical structure makes it a candidate for various medicinal chemistry applications:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
  • Metabolic Enzyme Inhibitors : It has been explored as an inhibitor of nicotinamide N-methyltransferase, which plays a role in cancer metabolism. The incorporation of trifluoromethyl groups is known to enhance the binding affinity of small molecules to their targets .

Materials Science

The compound has potential applications in materials science due to its chemical stability and reactivity:

  • Polymer Chemistry : this compound can be used as a monomer in the synthesis of specialty polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties .

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

A study demonstrated the use of this compound in the asymmetric synthesis of chiral alcohols via enzymatic reduction. The process achieved over 98% enantiomeric excess using engineered ketoreductases, showcasing the compound's utility in producing high-value chiral intermediates for pharmaceuticals .

Case Study 2: Development of Anticancer Therapeutics

Research focused on the modification of this compound derivatives led to the identification of compounds with significant anticancer activity against various cell lines. These studies highlight the compound's potential as a scaffold for developing new therapeutic agents targeting cancer metabolism .

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate with analogous compounds sharing the ethyl 6-oxo-hexanoate core but differing in substituents on the phenyl ring:

Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Properties/Applications References
This compound C₁₅H₁₇F₃O₃ 326.30 3-CF₃ Fluorinated intermediate; drug synthesis
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate C₂₀H₂₉NO₃ 331.46 3-(Piperidinomethyl) Basic substituent; potential CNS activity
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate C₁₉H₂₇NO₃S 349.49 3-(Thiomorpholinomethyl) Sulfur-containing; improved solubility
Ethyl 6-oxo-6-(9-phenanthryl)hexanoate C₂₂H₂₂O₃ 334.41 9-Phenanthryl Aromatic bulk; UV/fluorescence studies
Ethyl hexanoate (for contrast) C₈H₁₆O₂ 144.21 N/A Flavor compound (fruity aroma)

Key Structural and Functional Differences:

Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals . Phenanthryl: Adds aromatic bulk, useful in materials science or fluorescence-based applications .

Electronic Properties :

  • The CF₃ group reduces electron density on the phenyl ring, making the compound less reactive toward electrophilic substitution compared to analogs with electron-donating groups.

Biological Relevance :

  • Fluorinated analogs are often explored for antiviral or enzyme inhibitory activity (e.g., hydroxamic acid derivatives in ) .
  • Piperidine-containing variants may interact with neurotransmitter receptors due to structural similarity to alkaloids .

This compound:

  • Synthetic Utility : Serves as an intermediate in the synthesis of hydroxamic acid derivatives, which are evaluated for protease inhibition (e.g., cathepsin-L and SARS-CoV-2 main protease) .
  • Fluorine Impact : The trifluoromethyl group improves bioavailability and resistance to oxidative degradation, critical for drug design .

Analogous Compounds:

  • Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: Potential applications in neurological disorders due to structural similarity to piperidine-based drugs .
  • Ethyl hexanoate: Dominates flavor profiles in Chinese liquors (e.g., Luzhoulaojiao) and pineapple aroma, with concentrations exceeding 2,200 mg/L in liquors .

Biological Activity

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

This compound has the molecular formula C15H17F3O3C_{15}H_{17}F_3O_3 and a molecular weight of approximately 302.293 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group not only increases the compound's stability but also facilitates its penetration through cell membranes, allowing it to reach intracellular targets effectively.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Protein-Ligand Interactions : The compound forms stable complexes with proteins, which can alter their activity and influence various biological processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.
  • Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Modulation : It has been utilized in studies focusing on enzyme inhibition, particularly in contexts related to metabolic disorders.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below are summarized findings from key research efforts:

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cell growth in ovarian cancer cell lines with IC50 values in the low micromolar range.
Study BEnzyme InteractionDemonstrated that the compound effectively inhibits GSK-3β, a target implicated in cancer and neurodegenerative diseases.
Study CAntimicrobial EffectsReported activity against Gram-positive bacteria, indicating potential as an antibiotic agent.

Detailed Case Study: Anticancer Efficacy

In a recent study examining the anticancer effects of this compound on human ovarian cancer cells, researchers observed that treatment led to:

  • Cell Cycle Arrest : A significant percentage of cells were arrested in the G1 phase.
  • Apoptotic Induction : Increased levels of apoptotic markers such as cleaved caspase-3 were noted.
    These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate, and how can reaction efficiency be optimized?

  • Methodology : The compound’s ester and trifluoromethylphenyl groups suggest a multi-step synthesis. A plausible route involves:

Friedel-Crafts acylation : Introducing the trifluoromethylphenyl group via acyl chloride intermediates.

Esterification : Coupling the hexanoate chain using ethyl alcohol under acidic catalysis.

  • Optimization : Monitor reaction kinetics via HPLC or GC-MS to identify bottlenecks (e.g., steric hindrance from the trifluoromethyl group). Adjust solvent polarity (e.g., DMF for solubility) or use phase-transfer catalysts to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ester linkages and aromatic substitution patterns. 19F^{19}\text{F} NMR is critical for verifying the trifluoromethyl group’s integrity.
  • IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm1^{-1}) for ester and ketone groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in biomedical research?

  • Potential Uses :

  • Drug Intermediate : The trifluoromethyl group enhances metabolic stability, making it a candidate for prodrug synthesis.
  • Fluorophore Probes : Analogous to methylfluorescein derivatives (e.g., ), the aromatic system could be functionalized for bioimaging .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

DFT Calculations : Model the electron-withdrawing effects of the trifluoromethyl group on the ketone’s electrophilicity.

Molecular Dynamics : Simulate solvent interactions to predict regioselectivity in reactions with amines or hydrazines.

  • Validation : Compare computational results with experimental kinetic data using stopped-flow techniques .

Q. What strategies resolve contradictory data in stability studies under varying pH conditions?

  • Approach :

Controlled Degradation Experiments : Perform accelerated stability testing (e.g., 40°C/75% RH) at pH 1–12. Monitor degradation products via LC-MS.

Mechanistic Analysis : Identify hydrolysis pathways (e.g., ester vs. ketone cleavage) using isotopic labeling (18O^{18}\text{O}).

  • Case Study : Similar esters ( ) show pH-dependent stability due to resonance stabilization of intermediates .

Q. How does the trifluoromethyl group influence the compound’s interactions with biological targets?

  • Experimental Design :

Binding Assays : Use surface plasmon resonance (SPR) or ITC to quantify affinity for enzymes (e.g., lipases or oxidoreductases).

Comparative Studies : Synthesize analogs without the trifluoromethyl group and assess activity differences.

  • Findings : The -CF3_3 group likely enhances hydrophobic interactions and reduces electron density at the ketone, altering binding kinetics .

Methodological Challenges

Q. What are the best practices for scaling up synthesis while maintaining purity?

  • Guidelines :

  • Flow Chemistry : Minimize side reactions (e.g., diketone formation) via precise temperature and residence time control.
  • Crystallization Optimization : Use solvent mixtures (e.g., hexane/ethyl acetate) to improve crystal yield and purity.
  • Safety : Follow protocols from for handling volatile reagents and waste disposal .

Q. How can researchers design experiments to study the compound’s environmental persistence?

  • Protocol :

Biodegradation Assays : Incubate with soil microbiota and quantify residual compound via GC-MS.

Photodegradation : Expose to UV light and analyze byproducts using HRMS.

  • Reference : Polyhydroxyalkanoate studies ( ) provide models for assessing ester degradation pathways .

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